molecular formula C23H45N5O14 B1678474 Paromomycin CAS No. 7542-37-2

Paromomycin

Cat. No. B1678474
CAS RN: 7542-37-2
M. Wt: 615.6 g/mol
InChI Key: UOZODPSAJZTQNH-LSWIJEOBSA-N
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Description

Paromomycin is an aminoglycoside antibiotic produced by Streptomyces rimosus var. paromomycinus . It is used to treat acute and chronic intestinal amebiasis, a bowel infection caused by a parasite in your stomach or bowels . It is also used with other medicines to help lessen the symptoms of hepatic coma, a complication of liver disease . Paromomycin is also used as an antimicrobial to treat a number of parasitic infections including amebiasis, giardiasis, leishmaniasis, and tapeworm infection .


Synthesis Analysis

Paromomycin is produced through solid-state fermentation using Streptomyces rimosus subsp. paromomycinus NRRL 2455 . Upon screening of 6 different substrates, maximum paromomycin concentration was obtained with the cost-effective agro-industrial byproduct, corn bran, impregnated with aminoglycoside production media .


Molecular Structure Analysis

The IUPAC name of Paromomycin is (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol . The molecular formula is C23H45N5O14 .


Chemical Reactions Analysis

Paromomycin inhibits protein synthesis by binding to 16S ribosomal RNA . Bacterial proteins are synthesized by ribosomal RNA complexes which are composed of 2 subunits, a large subunit (50s) and small (30s) subunit, which forms a 70s ribosomal subunit .


Physical And Chemical Properties Analysis

Paromomycin has 19 hydrogen bond acceptors, 13 hydrogen bond donors, 9 rotatable bonds, a topological polar surface area of 347.32, and a molecular weight of 615.3 .

Scientific Research Applications

Mechanism of Action in Treating Leishmaniasis

Paromomycin is known for its efficacy in treating leishmaniasis. Research has demonstrated its impact on the cellular and molecular mechanisms of the Leishmania parasite. For instance, Maarouf et al. (1997) discovered that Paromomycin inhibits RNA synthesis in Leishmania donovani promastigotes, affecting membranous polar lipids and membrane fluidity, which leads to altered membrane permeability (Maarouf et al., 1997). Furthermore, the same study noted that Paromomycin disrupts mitochondrial activity in Leishmania donovani, affecting cellular energetics and metabolism (Maarouf et al., 1997).

Differential Effects on Ribosomes

A study by Fernández et al. (2010) demonstrated that Paromomycin differentially affects the translation processes in Leishmania mexicana and mammalian cells. This is due to its stronger binding to the parasite's ribosomal decoding site compared to its mammalian counterpart, explaining its therapeutic efficiency against leishmaniasis (Fernández et al., 2010).

Development of Paromomycin Resistance

Research by Maarouf et al. (1998) on the development of Paromomycin-resistant Leishmania donovani promastigotes revealed that resistance might be due to decreased drug uptake, likely resulting from altered membrane composition. This insight is crucial for understanding and addressing drug resistance in Leishmania (Maarouf et al., 1998).

Role in Other Parasitic Infections

Paromomycin's effectiveness extends beyond leishmaniasis. For example, Mancassola et al. (1995) explored its anticryptosporidial activity, finding that prophylactic use of Paromomycin in goat kids prevented Cryptosporidium parvum infection, suggesting its potential as an anticryptosporidial agent (Mancassola et al., 1995).

Immunological Impact

Das et al. (2014) investigated the immunomodulatory effects of Paromomycin, particularly in combination with Miltefosine for treating visceral leishmaniasis. Their findings highlighted the crucial role of Paromomycin in the maturation and activation of dendritic cells, which is essential for anti-leishmanial activity. This study emphasizes the importance of immunological aspects in the effectiveness of Paromomycin against leishmaniasis (Das et al., 2014).

Molecular Dynamics and Resistance Mechanisms

A molecular dynamics study by Romanowska et al. (2011) provided insights into bacterial resistance to aminoglycosides, including Paromomycin. By analyzing mutations in the bacterial ribosomal A-site, the study contributed to a better understanding of the physicochemical mechanisms behind bacterial resistance to aminoglycosides. This is crucial for developing strategies to overcome drug resistance (Romanowska et al., 2011).

Oral Bioavailability Enhancement

Pinjari et al. (2017) focused on improving the oral bioavailability of Paromomycin. The study explored various formulation approaches to enhance its absorption when taken orally. This research is significant in potentially making Paromomycin more accessible and convenient for patients, especially in areas where intramuscular injection is not feasible (Pinjari et al., 2017).

Phenotypic Suppression in Yeast

Paromomycin's ability to phenotypically suppress nonsense mutations in yeast was studied by Palmer et al. (1979). This research contributes to our understanding of how Paromomycin interacts with the genetic machinery of cells, providing a foundation for further exploration in genetic studies and potential applications in gene therapy (Palmer et al., 1979).

Inhibition of Cryptosporidium Infection

Marshall and Flanigan (1992) explored Paromomycin's efficacy in inhibiting Cryptosporidium parvum infection in a human enterocyte cell line. This research adds to the body of knowledge on the potential use of Paromomycin in treating enteritis, especially in immunocompromised patients, and highlights its broad-spectrum activity against various protozoan infections (Marshall & Flanigan, 1992).

Safety And Hazards

Paromomycin should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Topical Paromomycin with methylbenzethonium chloride (MBCL) could be a therapeutic alternative to pentavalent antimony compounds (SbV) in selected cases of the old world Cutaneous Leishmaniasis (CL) . Development of new formulations with better efficacy and tolerability remains to be an area of future research .

properties

IUPAC Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZODPSAJZTQNH-LSWIJEOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N5O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1263-89-4 (sulfate), 35665-49-7 (sulfate (2:5)), 7205-49-4 (sulfate (1:1))
Record name Paromomycin [INN:BAN]
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DSSTOX Substance ID

DTXSID8023424
Record name Paromomycin
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Molecular Weight

615.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Paromomycin
Source Human Metabolome Database (HMDB)
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Solubility

7.97e+01 g/L
Record name Paromomycin
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Mechanism of Action

Paromomycin inhibits protein synthesis by binding to 16S ribosomal RNA. Bacterial proteins are synthesized by ribosomal RNA complexes which are composed of 2 subunits, a large subunit (50s) and small (30s) subunit, which forms a 70s ribosomal subunit. tRNA binds to the top of this ribosomal structure. Paramomycin binds to the A site, which causes defective polypeptide chains to be produced. Continuous production of defective proteins eventually leads to bacterial death.
Record name Paromomycin
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Product Name

Paromomycin

CAS RN

7542-37-2, 1263-89-4
Record name Paromomycin
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Record name Paromomycin
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Citations

For This Compound
28,600
Citations
RN Davidson, M den Boer, K Ritmeijer - … of the Royal Society of Tropical …, 2009 - Elsevier
Paromomycin is an … on paromomycin (as monotherapy and in combination) in VL in Africa, and the Institute for OneWorld Health is conducting a Phase IV study in India. Paromomycin in …
Number of citations: 215 www.sciencedirect.com
N Sosa, Z Capitán, J Nieto, M Nieto… - The American journal …, 2013 - ncbi.nlm.nih.gov
… In this study, WR 279,396 trended toward superiority versus Paromomycin Alone on the basis of the index lesion cure rate, and was statistically superior to Paromomycin Alone on the …
Number of citations: 72 www.ncbi.nlm.nih.gov
AR Mandhapati, G Yang, T Kato… - Journal of the …, 2017 - ACS Publications
… antibiotics neomycin and paromomycin is described in which … side chain of the neomycin or paromomycin ring I, as part of … A paromomycin analog lacking the hydroxymethyl ring I side …
Number of citations: 37 pubs.acs.org
S Sundar, J Chakravarty - Expert opinion on investigational drugs, 2008 - Taylor & Francis
… clinical data on antileishmanial activity of paromomycin and discuss the impact this … paromomycin and leishmaniasis was done on PubMed and through Google. Results: Paromomycin, …
Number of citations: 132 www.tandfonline.com
W Chen, T Matsushita, D Shcherbakov, H Boukari… - …, 2014 - pubs.rsc.org
A series of 4′-O-glycopyranosyl paromomycin analogs and a 4′-O-(glucosyloxymethyl) analog were synthesized and evaluated for their ribosomal activity to determine the influence …
Number of citations: 14 pubs.rsc.org
V Wiwanitkit - Therapeutics and clinical risk management, 2012 - Taylor & Francis
… This article reviews and discusses the use of paromomycin … of paromomycin in medical marketing is the paromomycin sulfate … The paromomycin capsule is for oral intake, and each one …
Number of citations: 76 www.tandfonline.com
PK Sinha, TK Jha, CP Thakur, D Nath… - Journal of tropical …, 2011 - hindawi.com
… and efficacy of paromomycin (paromomycin IM injection) for … the safety and efficacy of paromomycin in children and adults … This study confirms the safety and efficacy of paromomycin to …
Number of citations: 65 www.hindawi.com
S Sundar, TK Jha, CP Thakur, PK Sinha… - … England Journal of …, 2007 - Mass Medical Soc
… Enrolled patients were randomly assigned to treatment with paromomycin or amphotericin in a 3:1 ratio in permuted blocks of four. A fraction of the patients in the paromomycin group …
Number of citations: 532 www.nejm.org
FT Chan, MX Guan, AM Mackenzie… - Antimicrobial Agents …, 1994 - Am Soc Microbiol
Susceptibility testing was performed on Dientamoeba fragilis ATCC 30948 in a dixenic culture with Klebsiella pneumoniae and Bacteroides vulgatus. D. fragilis was cocultured with the …
Number of citations: 38 journals.asm.org
A Ben Salah, N Ben Messaoud, E Guedri… - … England Journal of …, 2013 - Mass Medical Soc
Background There is a need for a simple and efficacious treatment for cutaneous leishmaniasis with an acceptable side-effect profile. Methods We conducted a randomized, vehicle-…
Number of citations: 260 www.nejm.org

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